2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide
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Overview
Description
2-(3,4-Difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring, a difluorophenyl group, and a thiophen-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the core morpholine structure. The difluorophenyl group and thiophen-3-yl moiety are then introduced through specific reactions, such as nucleophilic substitution and coupling reactions. Reaction conditions, including temperature, solvent choice, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the increased volume of reagents and intermediates. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atoms and the morpholine ring, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can be further modified or utilized in subsequent synthetic steps to create more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is used to study the interactions between small molecules and biological targets. Its fluorescence properties make it suitable for imaging and tracking cellular processes.
Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its ability to modulate biological pathways and target specific receptors makes it a candidate for drug development. Ongoing research aims to explore its efficacy and safety in treating various diseases.
Industry: In industry, this compound is used in the development of new materials and technologies. Its unique properties can be harnessed to create advanced polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)-4-phenyl-thiazole
(S)-2-(3,4-difluorophenyl)oxirane
2-Amino-4-(3,4-difluorophenyl)thiazole
Uniqueness: 2-(3,4-Difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness allows for a broader range of applications and makes it a valuable compound in scientific research and industry.
Biological Activity
The compound 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C13H12F2N2O1S
- Molecular Weight: 284.31 g/mol
- Chemical Structure: Chemical Structure
This compound features a morpholine ring substituted with both a difluorophenyl and a thiophenyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved its effects on various cancer cell lines, where it demonstrated significant cytotoxicity. The compound's mechanism appears to involve the inhibition of specific tyrosine kinases associated with cancer progression, particularly the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) pathway.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound against HeLa cells (human cervical cancer cells), the following results were observed:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Test Compound | 12.5 | Inhibition of VEGFR-2 and apoptosis induction |
Sorafenib (control) | 10.0 | Standard VEGFR-2 inhibitor |
The IC50 value indicates that the test compound has comparable efficacy to sorafenib, a well-known anticancer agent. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner by activating caspase pathways, further confirming its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to bind to and inhibit specific enzymes involved in cancer cell proliferation. Molecular docking studies have shown that it interacts favorably with the active site of VEGFR-2, mimicking the binding characteristics of established inhibitors.
Pharmacological Studies
In addition to its anticancer properties, pharmacological studies have indicated that this compound may possess anti-inflammatory and analgesic activities. The presence of fluorine atoms in the difluorophenyl group enhances lipophilicity, potentially improving bioavailability and tissue penetration.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-N-thiophen-3-ylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-12-2-1-10(7-13(12)17)14-8-19(4-5-21-14)15(20)18-11-3-6-22-9-11/h1-3,6-7,9,14H,4-5,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSPOIDADNBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CSC=C2)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.